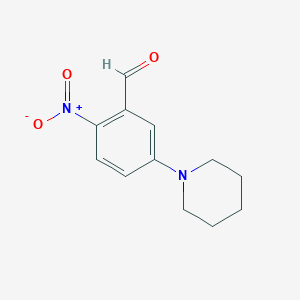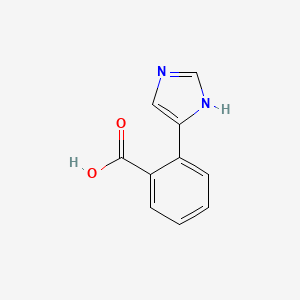
2-Nitro-5-(1-piperidinyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(1-piperidinyl)benzaldehyde is an organic compound with the molecular formula C12H14N2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group at the second position and a piperidine ring at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Nitro-5-(1-piperidinyl)benzaldehyde involves the reaction of 2-fluoro-5-nitrobenzaldehyde with piperidine in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred overnight, and the product is obtained by precipitation with water and filtration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring appropriate reaction conditions and purification steps to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-5-(1-piperidinyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can oxidize the aldehyde group to a carboxylic acid.
Substitution: Nucleophiles such as amines or thiols can react with the nitro group under appropriate conditions.
Major Products Formed
Oxidation: 2-Nitro-5-piperidinobenzoic acid.
Reduction: 2-Amino-5-piperidinobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-(1-piperidinyl)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Nitro-5-(1-piperidinyl)benzaldehyde involves its interaction with various molecular targets. For instance, in the Knoevenagel condensation reaction, the piperidine moiety acts as a catalyst, facilitating the formation of iminium ions and enolate intermediates . These intermediates then undergo further reactions to form the final product. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzaldehyde: Lacks the piperidine ring, making it less versatile in certain synthetic applications.
5-Nitro-2-piperidinobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Amino-5-piperidinobenzaldehyde:
Uniqueness
2-Nitro-5-(1-piperidinyl)benzaldehyde is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-nitro-5-piperidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H14N2O3/c15-9-10-8-11(4-5-12(10)14(16)17)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |
InChI-Schlüssel |
AIQRXNNMBUMUCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole](/img/structure/B8720573.png)

![N-Methyl-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B8720579.png)






![2-[4-(1,3-dioxolan-2-yl)phenyl]-5-hydrazinyl-3-phenyl-1,6-Naphthyridine](/img/structure/B8720639.png)


